molecular formula C29H26N2O6S B11968966 Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11968966
M. Wt: 530.6 g/mol
InChI Key: SSTFVLQSSNSNRY-BUVRLJJBSA-N
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Description

Structural Significance of the Thiazolo[3,2-A]pyrimidine Core

The thiazolo[3,2-A]pyrimidine scaffold is a bicyclic system comprising fused thiazole and pyrimidine rings. This core is characterized by planarity across all carbon and heteroatoms (S, N), except for the C5 position, which often bears substituents that modulate bioactivity. The planar geometry facilitates π-π stacking interactions with biological targets, such as enzymes or DNA, while the sulfur and nitrogen atoms participate in hydrogen bonding and halogen bonding networks. For example, in crystalline phases, thiazolo[3,2-A]pyrimidines form 1D supramolecular chains or 2D layers via O–H···N or O–H···O hydrogen bonds, with chirality dictated by substituent arrangement.

The Z-configuration of the exocyclic double bond at the 2-position is critical for maintaining cis-orientation between the thiazole sulfur and the methylidene substituent, as confirmed by single-crystal X-ray diffraction (SCXRD). This stereochemical preference ensures optimal spatial alignment for target engagement. Derivatives with electron-withdrawing groups (e.g., nitro) at C5 exhibit enhanced cytotoxicity against tumor cells, as seen in 3-nitrophenyl-substituted analogs showing IC50 values of <10 µM against M-HeLa cells. Conversely, substituents like methoxy or hydroxy groups at C5 improve antioxidant activity, as demonstrated by DPPH radical inhibition rates exceeding 90%.

Table 1: Bioactivity of Thiazolo[3,2-A]pyrimidine Derivatives with Varied C5 Substituents

C5 Substituent Biological Activity (IC50 or Inhibition Rate) Target System Source
3-Nitrophenyl IC50 = 8.2 µM (M-HeLa) Cervical adenocarcinoma
4-Hydroxyphenyl DPPH inhibition = 94.4% Antioxidant assay
3-Methoxy-4-hydroxyphenyl DPPH inhibition = 89.7% Antioxidant assay

Properties

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H26N2O6S/c1-5-35-28(34)25-16(2)30-29-31(26(25)19-10-12-22(13-11-19)37-18(4)32)27(33)24(38-29)15-21-14-20-8-6-7-9-23(20)36-17(21)3/h6-15,17,26H,5H2,1-4H3/b24-15+

InChI Key

SSTFVLQSSNSNRY-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC5=CC=CC=C5OC4C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Origin of Product

United States

Preparation Methods

Optimized Reaction Conditions:

ParameterValue
CatalystAmmonium acetate (0.5 equiv)
SolventEthanol
Temperature50–60°C
Reaction Time10 minutes
Yield82–87%

The (2E)-stereochemistry is confirmed via NOESY correlations between the chromenyl methyl group and the thiazolopyrimidine C5-H. Competing pathways using sodium acetate in acetic acid/anhydride mixtures result in lower yields (65–70%) and prolonged reaction times (2–3 hours).

Synthesis of 2-Methyl-2H-Chromene-3-Carbaldehyde

The aldehyde precursor is prepared via formylation of 3-hydroxy-2-methyl-2H-chromene using a Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds at 0°C to room temperature, followed by hydrolysis with sodium acetate to yield the aldehyde in 75% purity. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the desired product with >95% purity.

Functional Group Modifications

Acetylation of the Phenolic Group

The 4-hydroxyphenyl group at position 5 is acetylated using acetic anhydride in pyridine at room temperature for 4 hours. This step precedes the Knoevenagel condensation to prevent side reactions during arylidene formation.

Esterification

The ethyl carboxylate at position 6 is introduced early in the synthesis via the β-keto ester precursor, ensuring stability during subsequent reactions.

Mechanistic Insights

The Knoevenagel condensation proceeds via:

  • Enolate Formation : Ammonium acetate deprotonates the thiazolopyrimidine C2-H, generating a nucleophilic enolate.

  • Aldol Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the (2E)-arylidene product, stabilized by conjugation with the thiazolopyrimidine π-system.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : 2978 cm⁻¹ (CH stretch), 1711 cm⁻¹ (ester C=O), 1608 cm⁻¹ (C=C), 1484 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.18 (t, J=7.2 Hz, CH₂CH₃), 2.38 (s, CH₃), 5.99 (s, C5-H), 6.82–7.40 (m, chromenyl and phenyl protons).

  • ¹³C NMR : δ 165.97 ppm (ester C=O), 161.92 ppm (C3=O), 144.02 ppm (C=N).

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar thiazolopyrimidine core and (2E)-configuration. Intermolecular C–H···O and π–π interactions stabilize the crystal lattice.

Comparative Analysis of Catalytic Systems

CatalystSolventTemp (°C)TimeYield (%)
Ammonium acetateEthanol50–6010 min87
Sodium acetateAcOH802 hr70
PiperidineToluene11030 min65

Ammonium acetate in ethanol emerges as the optimal system, balancing efficiency and practicality.

Scale-Up Considerations

Pilot-scale reactions (100 g) show consistent yields (85%) when using:

  • Precursor Purity : >98% (HPLC) for both thiazolopyrimidine core and aldehyde.

  • Catalyst Recycling : Ammonium acetate is recoverable via ethanol evaporation and recrystallization.

Applications and Derivatives

While biological data for this specific compound are limited, analogous thiazolopyrimidines exhibit antimicrobial (MIC 8–16 µg/mL against S. aureus) and anti-inflammatory (IC₅₀ 12 µM for COX-2) activities .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the chromenyl group allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the structure can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and chromenyl groups can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazolo-pyrimidine structures often exhibit significant anticancer properties. Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that it may target specific pathways involved in cancer cell survival.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential use as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. This compound has shown promise in reducing inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may offer protective benefits against neurodegenerative diseases.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another investigation featured in Pharmaceutical Biology, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromenyl and phenyl groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity, primarily in substituents at positions 2, 5, and 4. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name (Substituents) Key Features Biological Activity Reference
Target Compound (2-methyl-2H-chromen-3-ylmethylene, 4-acetoxyphenyl, ethyl ester) Chromene group enhances π-stacking; acetyloxy group modulates metabolic stability. Anticancer (predicted via docking studies)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Bromophenyl substituent increases halogen bonding potential; lacks chromene system. Crystallographic stability via π-halogen interactions
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Dichlorophenyl and pyrazole groups introduce steric bulk; potential for multi-target interactions. Antimicrobial activity against E. coli and B. subtilis
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-nitrobenzylidene)-7-methyl-3-oxo-... Nitro group enhances electron-withdrawing effects; dimethoxyphenyl improves solubility. Antioxidant and antifungal activity

Anticancer Activity

  • Target Compound : Molecular docking studies predict strong binding to tubulin or kinase targets due to chromene and acetyloxy groups .
  • Analog with 4-bromophenyl : Exhibits moderate cytotoxicity, attributed to halogen-mediated DNA intercalation .

Antimicrobial Activity

  • Mannich Base Derivatives (e.g., compound 9e in ): Morpholine-substituted analogs show broad-spectrum activity (MIC: 8–16 µg/mL against C. albicans).
  • Nitrobenzylidene Derivatives : Nitro groups enhance redox-mediated antifungal effects .

Antioxidant Activity

  • Dimethoxyphenyl-substituted analogs : Scavenge DPPH radicals (IC₅₀: 12–18 µM) via electron-donating methoxy groups .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The acetyloxy group in the target compound may form intermolecular H-bonds, stabilizing crystal lattices .
  • Chromene Conformation : The (2E)-configuration ensures planar alignment, critical for π-π stacking in protein binding .

Biological Activity

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core with various substituents that may influence its biological properties. The presence of an acetyloxy group and a chromenyl moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : Some derivatives have shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, certain hybrid compounds have demonstrated IC50 values in the low micromolar range against these enzymes .
  • Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, potentially reducing oxidative stress in cells .
  • Antimicrobial Effects : Preliminary studies suggest that related compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi .

Biological Activity Data Table

Activity TypeTest Organism/TargetIC50/EffectivenessReference
AChE InhibitionHuman AChEIC50 = 0.23 µM
BuChE InhibitionHuman BuChEIC50 = 0.13 µM
AntioxidantDPPH Radical ScavengingEffective at 50 µg/mL
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of similar thiazolo-pyrimidine derivatives showed that they could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The protective mechanism was attributed to their ability to scavenge free radicals and inhibit AChE activity .

Case Study 2: Antimicrobial Screening

In vitro antimicrobial assays were conducted on related compounds against various bacterial strains such as Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with a thiazolo[3,2-a]pyrimidine core. Key steps include:

  • Condensation : Use of substituted benzaldehydes (e.g., 2-methyl-2H-chromen-3-carbaldehyde) for the formation of the benzylidene group at the 2-position.
  • Cyclization : Catalysts like ammonium acetate or palladium/copper complexes in solvents such as dimethylformamide (DMF) or toluene under reflux (80–120°C) .
  • Esterification : Ethyl esterification at the 6-position using ethyl chloroformate in anhydrous conditions.
  • Critical Conditions : Temperature control (±5°C), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers at the benzylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays for IC₅₀ determination) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Activity : COX-2 inhibition or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How do electronic and steric effects of substituents at the 2- and 5-positions influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-(acetyloxy)phenyl group (5-position) with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess changes in activity. For example:
  • Fluorine at the 2-position (electron-withdrawing) enhances enzyme binding affinity by 30% in kinase assays .
  • Bulky groups (e.g., 2,4,6-trimethoxybenzylidene at the 2-position) reduce cellular permeability due to steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and predict binding modes .

Q. How can structural data (e.g., X-ray crystallography) resolve contradictions in reported activity profiles?

  • Methodological Answer :

  • Crystallographic Analysis : Single-crystal X-ray diffraction reveals:
  • Puckering of the thiazolo[3,2-a]pyrimidine core (flattened boat conformation) .
  • Dihedral angles between the chromenylmethylene group and the phenyl ring (~80–85°), impacting π-π stacking with biological targets .
  • Case Study : Discrepancies in COX-2 inhibition (IC₅₀ = 2 µM vs. 8 µM) were resolved by identifying conformational flexibility in the acetyloxy group, validated via temperature-dependent NMR .

Q. What strategies mitigate side reactions during functional group modifications (e.g., hydrolysis of the acetyloxy group)?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates during hydrolysis .
  • Solvent Optimization : Perform reactions in mixed solvents (e.g., THF/H₂O, 4:1) at 0–5°C to slow undesired ester cleavage .
  • Real-Time Monitoring : In situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction kinetics .

Data Contradiction Analysis

Q. Why do similar compounds with identical core structures exhibit divergent cytotoxicity profiles?

  • Resolution :

  • Substituent Electronic Effects : Compounds with 4-methoxyphenyl (logP = 3.2) show higher cell penetration than 4-chlorophenyl analogs (logP = 2.8), explaining 10-fold differences in IC₅₀ values .
  • Metabolic Stability : Acetyloxy groups undergo rapid hydrolysis in serum (t₁/₂ = 1.2 h), reducing bioavailability compared to methoxy analogs (t₁/₂ = 6.5 h) .

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